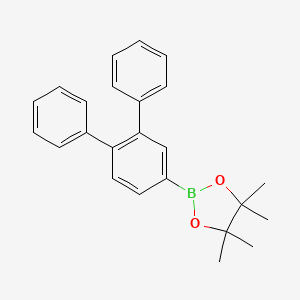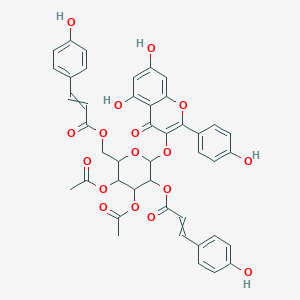
(2S)-2-acetamido-3-ethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-D,L-diethylalanine is a synthetic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a racemic mixture, meaning it contains equal amounts of both D and L enantiomers. This compound is primarily used in proteomics research and as a chiral building block in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
Acetyl-D,L-diethylalanine can be synthesized through various methods. One common approach involves the biocatalytic deracemization of aliphatic amino acids using alanine dehydrogenase and ω-transaminase . This method involves the stereoinversion of L-amino acid to a D-form, followed by the regeneration of NAD+ by NADH oxidase. The reaction conditions typically include 100 mM isopropylamine and 1 mM NAD+, achieving complete deracemization after 24 hours with a 95% reaction yield .
Industrial Production Methods
In industrial settings, Acetyl-D,L-diethylalanine is produced using chemical synthesis methods that involve the Strecker synthesis of racemic amino acids . This process is economically feasible and allows for the large-scale production of racemic amino acids, which can then be converted into Acetyl-D,L-diethylalanine through subsequent reactions.
化学反応の分析
Types of Reactions
Acetyl-D,L-diethylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
科学的研究の応用
Acetyl-D,L-diethylalanine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of various compounds, including drugs and peptides.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those involving chiral molecules.
Industry: Applied in the production of artificial sweeteners and other food additives.
作用機序
The mechanism of action of Acetyl-D,L-diethylalanine involves its interaction with specific molecular targets and pathways. It acts as a chiral building block, influencing the stereochemistry of the compounds it is incorporated into . The exact molecular targets and pathways depend on the specific application and the compounds being synthesized.
類似化合物との比較
Similar Compounds
Uniqueness
Acetyl-D,L-diethylalanine is unique due to its racemic nature, allowing for versatile applications in both research and industrial settings. Its ability to undergo various chemical reactions and its use as a chiral building block make it a valuable compound in multiple fields .
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
InChIキー |
XJDXSXZKSZKROX-QMMMGPOBSA-N |
異性体SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CCC(CC)C(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


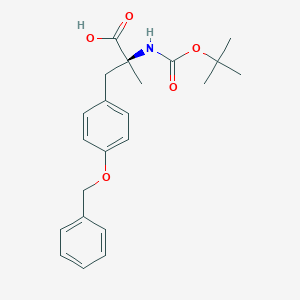
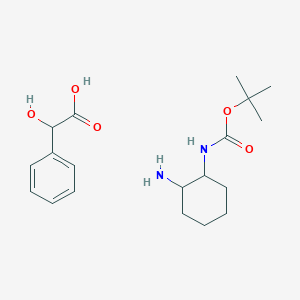
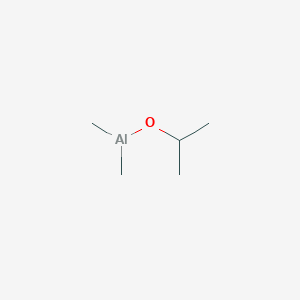

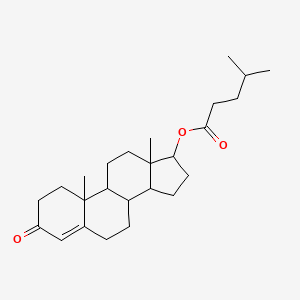
![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
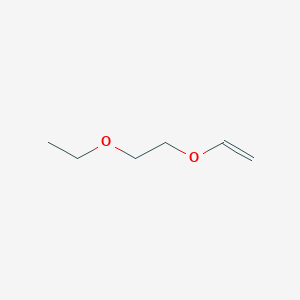
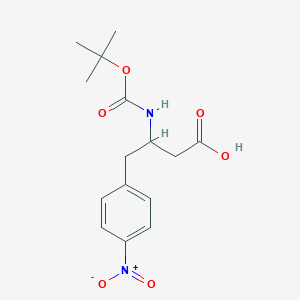
![1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B15287176.png)


